Scaling HCV NS5B inhibitor synthesis? Generic indole-6-carboxylates force reductive alkylation with cyclohexanone/silane, poor C2-bromination solubility, and compromised API binding if ring size altered. This exact building block, Methyl 3-cyclohexyl-1H-indole-6-carboxylate, eliminates these bottlenecks:
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Methyl 3-cyclohexyl-1H-indole-6-carboxylate (CAS: 494799-18-7) is a highly specialized, crystalline indole building block primarily utilized in the synthesis of allosteric viral polymerase inhibitors, most notably HCV NS5B inhibitors such as Beclabuvir (BMS-791325) [1]. Structurally, it features a pre-installed C3-cyclohexyl group—critical for occupying specific hydrophobic binding pockets in viral targets—and a C6-methyl ester that protects the carboxylate moiety during upstream synthetic transformations [2]. In industrial and medicinal chemistry workflows, this compound serves as a pivotal intermediate for C2-functionalization (via electrophilic bromination or direct C-H arylation) and N-alkylation. Procuring this exact intermediate enables the convergent synthesis of complex indolobenzazepine scaffolds without the need for early-stage reductive alkylation, streamlining scale-up operations [1].
Substituting this exact compound with generic indole-6-carboxylates or its free acid counterpart introduces severe inefficiencies in both process chemistry and downstream pharmacology. Procuring the un-alkylated baseline (methyl indole-6-carboxylate) forces the buyer to perform a reductive alkylation using stoichiometric cyclohexanone and silane reductants (e.g., Et3SiH), which complicates scale-up, requires strict temperature control, and increases process mass intensity [1]. Conversely, attempting to use the free acid (3-cyclohexyl-1H-indole-6-carboxylic acid) during early-stage electrophilic substitutions, such as C2-bromination with N-bromosuccinimide (NBS), leads to poor solubility in halogenated solvents and risks competitive side reactions [2]. Furthermore, altering the C3-ring size (e.g., to a cyclopentyl group) directly compromises the downstream active pharmaceutical ingredient's (API) binding affinity, causing a measurable drop in target viral polymerase inhibition[3].
Procuring the pre-alkylated Methyl 3-cyclohexyl-1H-indole-6-carboxylate directly eliminates the need for an early-stage reductive alkylation step. When starting from the baseline precursor (methyl indole-6-carboxylate), the installation of the cyclohexyl ring requires 2.0 equivalents of cyclohexanone and bulk silane reducing agents (Et3SiH) in toluene/dichloromethane [1]. By purchasing the target compound, process chemists bypass a reaction that demands strict thermal control (20 °C) and extensive aqueous workup, directly entering the C2-functionalization phase.
| Evidence Dimension | Synthetic steps and reagent consumption |
| Target Compound Data | Pre-installed C3-cyclohexyl group allows immediate use in C2-halogenation or N-alkylation. |
| Comparator Or Baseline | Methyl indole-6-carboxylate (requires reductive alkylation with 2.0 equiv cyclohexanone and Et3SiH). |
| Quantified Difference | Eliminates one complete synthetic step and the associated handling of bulk silane reductants and stoichiometric ketones. |
| Conditions | Kilogram-scale process synthesis of indolobenzazepine precursors. |
Direct procurement of the 3-cyclohexyl derivative significantly reduces process mass intensity (PMI) and streamlines the manufacturing of complex antiviral scaffolds.
The C6-methyl ester is essential for maintaining substrate solubility during electrophilic aromatic substitution. When subjected to C2-bromination using N-bromosuccinimide (NBS), Methyl 3-cyclohexyl-1H-indole-6-carboxylate remains highly soluble in non-polar halogenated solvents (such as CCl4 or DCM), achieving isolated yields of up to 87%[1]. In contrast, the free acid analog (3-cyclohexyl-1H-indole-6-carboxylic acid) exhibits poor solubility under these conditions and is susceptible to competitive side reactions, making the ester the mandatory procurement choice for upstream synthesis.
| Evidence Dimension | Solubility and yield during C2-bromination with NBS |
| Target Compound Data | Methyl 3-cyclohexyl-1H-indole-6-carboxylate (achieves 87% yield in CCl4). |
| Comparator Or Baseline | 3-Cyclohexyl-1H-indole-6-carboxylic acid (free acid). |
| Quantified Difference | The C6-methyl ester maintains high solubility in non-polar solvents, enabling quantitative C2-bromination without the decarboxylation risks associated with the free acid. |
| Conditions | NBS bromination at room temperature in CCl4 or DCM. |
The methyl ester acts as an essential protecting group, ensuring high regioselectivity and yield during the critical halogenation step required for subsequent Suzuki-Miyaura cross-couplings.
The specific steric bulk of the C3-cyclohexyl group is a strict requirement for optimal binding in the target viral polymerase. Structure-activity relationship (SAR) studies on thumb pocket 1 NS5B inhibitors demonstrate that shrinking the C3-ring from a cyclohexyl to a cyclopentyl group results in an approximate 3-fold loss in enzymatic potency (IC50) [1]. Procurement of the exact cyclohexyl-substituted building block is therefore non-negotiable for maintaining nanomolar antiviral efficacy.
| Evidence Dimension | Enzymatic potency (IC50) of downstream NS5B inhibitors |
| Target Compound Data | 3-Cyclohexyl indole derivatives (optimal hydrophobic packing in thumb pocket 1). |
| Comparator Or Baseline | 3-Cyclopentyl indole derivatives. |
| Quantified Difference | Substitution with a cyclopentyl group causes a ~3-fold reduction in target enzymatic potency. |
| Conditions | In vitro HCV NS5B polymerase inhibition assays. |
For drug discovery programs, the specific steric bulk of the cyclohexyl group is non-substitutable for achieving nanomolar potency in allosteric viral polymerase inhibitors.
Methyl 3-cyclohexyl-1H-indole-6-carboxylate is the premier starting material for synthesizing indolobenzazepine-based viral polymerase inhibitors, such as Beclabuvir. Its pre-installed cyclohexyl group and protected carboxylate allow for immediate C2-bromination and subsequent Suzuki-Miyaura cross-coupling with formylphenyl boronic acids, streamlining the construction of the central seven-membered ring via tandem Michael addition and Horner-Wadsworth-Emmons olefination [1].
In advanced process chemistry routes, this compound is utilized to bypass traditional cross-coupling by enabling direct C-H arylation. Following N-alkylation with a cyclopropyl tosylate, the C6-ester protected indole undergoes highly efficient palladium-catalyzed intramolecular arylation to build complex polycyclic scaffolds. The stability of the methyl ester under basic alkylation conditions (e.g., using NaHMDS) makes it the ideal substrate for these convergent synthetic strategies [2].
For medicinal chemistry teams exploring the structure-activity relationship (SAR) of viral polymerases, this compound serves as a rigid, hydrophobic core. By maintaining the critical 3-cyclohexyl moiety—which is proven to optimally fill thumb pocket 1 of the NS5B enzyme—researchers can focus on diversifying the N1 and C2 positions to improve pharmacokinetic profiles or overcome resistance mutations without compromising baseline binding affinity [3].